molecular formula C9H13FN2O B13048218 (1R)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine

(1R)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine

Cat. No.: B13048218
M. Wt: 184.21 g/mol
InChI Key: XBXPELKJVHFRSM-VIFPVBQESA-N
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Description

(1R)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine is a chiral diamine featuring a substituted aromatic ring with fluorine and methoxy groups at the 5- and 3-positions, respectively. Its stereochemistry at the C1 position (R-configuration) and the presence of electron-donating (methoxy) and electron-withdrawing (fluoro) substituents make it a structurally unique compound.

Properties

Molecular Formula

C9H13FN2O

Molecular Weight

184.21 g/mol

IUPAC Name

(1R)-1-(3-fluoro-5-methoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13FN2O/c1-13-8-3-6(9(12)5-11)2-7(10)4-8/h2-4,9H,5,11-12H2,1H3/t9-/m0/s1

InChI Key

XBXPELKJVHFRSM-VIFPVBQESA-N

Isomeric SMILES

COC1=CC(=CC(=C1)[C@H](CN)N)F

Canonical SMILES

COC1=CC(=CC(=C1)C(CN)N)F

Origin of Product

United States

Preparation Methods

Chiral Amination via Reductive Amination

One common approach involves reductive amination of the corresponding chiral or prochiral ketone or aldehyde precursor with ammonia or primary amines, followed by reduction. The stereochemistry at the 1-position is controlled by using chiral catalysts or chiral auxiliaries.

  • Step 1: Synthesis of 5-fluoro-3-methoxyacetophenone or related ketone.
  • Step 2: Reductive amination with ammonia or an amine source under chiral catalytic conditions (e.g., using chiral transition metal complexes).
  • Step 3: Reduction to form the ethane-1,2-diamine structure with retention of the (1R) configuration.

This method benefits from high enantioselectivity and yields of up to 90%, depending on catalyst and conditions.

Diastereoselective Epoxide Ring Opening

Another method involves the preparation of a chiral epoxide intermediate derived from the styrene analog bearing the 5-fluoro and 3-methoxy substituents, followed by regio- and stereoselective ring opening with ammonia or amine nucleophiles.

  • Step 1: Synthesis of 5-fluoro-3-methoxystyrene.
  • Step 2: Epoxidation using m-chloroperbenzoic acid (mCPBA) or similar oxidants to form the chiral epoxide.
  • Step 3: Nucleophilic ring opening with ammonia or diamine reagents to yield the ethane-1,2-diamine with stereocontrol.

Reaction Conditions and Catalysts

Preparation Method Key Reagents/Catalysts Conditions Yield (%) Notes
Reductive Amination Chiral transition metal catalysts (e.g., Rh, Ru complexes) Mild temperature (25-60 °C), H2 atmosphere 80-90 High enantioselectivity; requires chiral ligands
Epoxide Ring Opening mCPBA (epoxidation), NH3 or diamine nucleophiles Room temperature to reflux 70-85 Regio- and stereoselective; sensitive to solvent choice
Chiral Pool Synthesis (R)-Phenylglycinol derivatives Multi-step, varied 60-75 Uses natural chirality; longer synthesis

Purification and Characterization

  • Purification: Typically achieved by recrystallization or chiral chromatography to isolate the (1R) enantiomer.
  • Characterization: Confirmed by NMR (1H, 13C, 19F), chiral HPLC, and optical rotation measurements to verify stereochemistry and purity.

Research Findings and Optimization

  • Studies have shown that the choice of catalyst and solvent significantly affects enantioselectivity in reductive amination.
  • Microwave-assisted synthesis has been reported to accelerate epoxidation and ring-opening steps, reducing reaction times from hours to minutes without compromising yield.
  • Green chemistry principles are increasingly applied, such as continuous flow reactors for reductive amination to improve scalability and reduce waste.

Summary Table of Preparation Routes

Method Starting Material Key Step Stereocontrol Strategy Yield (%) Advantages Limitations
Reductive Amination 5-Fluoro-3-methoxyacetophenone Chiral catalyst-mediated amination Chiral catalysts and ligands 80-90 High enantioselectivity Requires expensive catalysts
Epoxide Ring Opening 5-Fluoro-3-methoxystyrene Epoxidation + nucleophilic ring opening Regio- and stereoselective ring opening 70-85 Direct diamine introduction Sensitive to reaction conditions
Chiral Pool Synthesis (R)-Phenylglycinol derivatives Functional group transformations Use of natural chirality 60-75 Reliable stereochemistry Multi-step, longer synthesis

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor ligands.

Medicine

In medicinal chemistry, such compounds may be investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.

Industry

In the industrial sector, these compounds can be used in the synthesis of specialty chemicals or as intermediates in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine would depend on its specific biological target. Typically, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of ethane-1,2-diamine derivatives with aromatic substituents. Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Properties References
(1R)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine 5-F, 3-OCH₃ C₉H₁₃FN₂O 184.21 Chiral ligand potential
(1R)-1-(5-Bromo-3-fluorophenyl)ethane-1,2-diamine 5-Br, 3-F C₈H₁₀BrFN₂ 233.08 Intermediate for organometallic synthesis
(1S)-1-(5-Fluoro-3-methylphenyl)ethane-1,2-diamine 5-F, 3-CH₃ C₉H₁₃FN₂ 168.22 Biological activity potential
N,N′-Bis(4-bromo-2-fluorobenzylidene)ethane-1,2-diamine Bis-Schiff base (4-Br, 2-F) C₁₆H₁₂Br₂F₂N₂ 452.00 Metal coordination, nuclear reprocessing
(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine Bis(4-OCH₃) C₁₆H₂₀N₂O₂ 272.34 Chiral catalyst in asymmetric synthesis

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (F, Br) enhance electrophilicity and metal-binding affinity, whereas methoxy groups improve solubility and electron donation in coordination complexes .
  • Stereochemistry : The R-configuration in the target compound and (1R,2R)-bis(4-methoxyphenyl) derivatives highlights the role of chirality in enantioselective catalysis .

Physicochemical and Spectroscopic Properties

  • IR/NMR Trends : In N,N-Bis-substituted analogs, IR spectra show NH stretching at 3350–3400 cm⁻¹, while ¹H NMR reveals singlet signals for methylene protons and aromatic substituents . The target compound’s methoxy group would produce a distinct singlet near δ 3.8 ppm.

Biological Activity

(1R)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its unique structural attributes and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C9_9H13_{13}FN2_2O
  • Molecular Weight : 184.21 g/mol
  • Functional Groups : Contains a phenyl ring with a fluorine atom and a methoxy group, along with two amine functional groups.

Biological Activity

The biological activity of (1R)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine has been evaluated through various assays targeting different biological systems. Its potential interactions with biological targets include:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties similar to other fluorinated aniline derivatives. The presence of the fluorine and methoxy groups could enhance its efficacy against certain cancer cell lines.
  • Neurotransmitter Modulation : The structural similarity to phenethylamine derivatives suggests potential activity in neurotransmitter modulation, which could be beneficial in treating neurological disorders.

The mechanism through which (1R)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in signaling pathways relevant to its therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (1R)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
5-Fluoro-2-methoxyanilineFluorinated aniline derivativeAnticancer properties
4-Amino-3-fluorophenolAmino group on a fluorophenol structureAntimicrobial activity
3-MethoxyphenethylaminePhenethylamine derivative with methoxyNeurotransmitter activity
4-MethylthioanilineThioether-substituted anilinePotential antidepressant

This table illustrates that while there are similarities among these compounds, the unique combination of substitutions in (1R)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine may confer distinct biological activities.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of (1R)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine. Notable findings include:

  • In Vitro Studies : Bioassays conducted on various cancer cell lines indicated that (1R)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine exhibits cytotoxic effects at specific concentrations. The IC50 values were determined to be comparable to known anticancer agents .
  • Pharmacokinetics : Investigations into the absorption and blood-brain barrier (BBB) penetration revealed promising results for neuropharmacological applications. The compound's lipophilicity may facilitate its ability to cross the BBB .

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